molecular formula C10H8Cl2O2 B2541454 (1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid CAS No. 1218401-32-1

(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2541454
CAS No.: 1218401-32-1
M. Wt: 231.07
InChI Key: ZIYQYJURTQZRGY-JGVFFNPUSA-N
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Description

(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a dichlorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a dichlorophenyl-substituted alkene, using a carbenoid reagent. Common reagents for cyclopropanation include diazo compounds and transition metal catalysts. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with biological receptors or enzymes, leading to various biological effects. The cyclopropane ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    Cyclopropane Carboxylic Acid: A simpler cyclopropane derivative without the dichlorophenyl group.

    Halocarbon Compounds: Compounds containing halogen atoms, such as fluorine, chlorine, bromine, or iodine.

Uniqueness

(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the dichlorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYQYJURTQZRGY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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